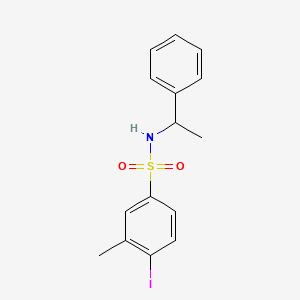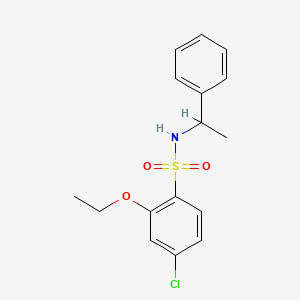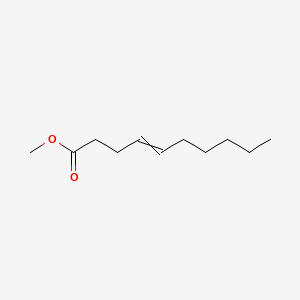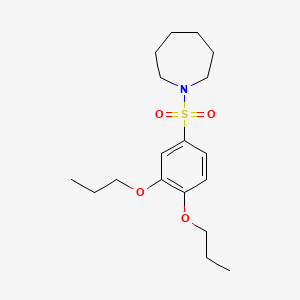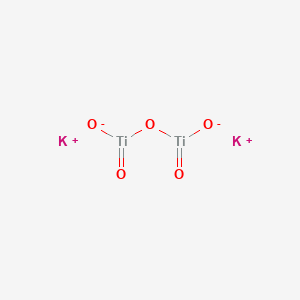
BASIC RED 18:1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BASIC RED 181: is a cationic azo dye primarily used for coloring textiles. It is known for its vibrant red color and is commonly used in the dyeing of acrylic fibers. The chromophore in BASIC RED 18:1 is the cation, which contains various functional groups, most notably the quaternary ammonium center .
准备方法
Synthetic Routes and Reaction Conditions: BASIC RED 18:1 is synthesized through an azo coupling reaction. The process involves the diazotization of 2-chloro-4-nitrobenzenamine to form the diazonium salt, which is then coupled with the quaternary ammonium salt derived from N-ethyl-N-(2-chloroethyl)aniline and trimethylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction typically occurs in aqueous media, and the product is isolated through filtration and drying processes .
化学反应分析
Types of Reactions: BASIC RED 18:1 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Coupling Reactions: The azo group can participate in further coupling reactions with other aromatic compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Coupling Reactions: Aromatic amines or phenols are commonly used in further coupling reactions
Major Products Formed:
Reduction: The reduction of the nitro group forms an amino derivative.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Coupling: Further coupling reactions produce complex azo compounds
科学研究应用
Chemistry: BASIC RED 18:1 is used in studies involving dye chemistry, particularly in understanding the interactions between dyes and various substrates. It is also used in the development of new dyeing techniques and materials.
Biology: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is particularly useful in staining nucleic acids and proteins.
Medicine: The antimicrobial properties of this compound have been explored in medical research. Studies have shown its effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Industry: In the textile industry, this compound is widely used for dyeing acrylic fibers. It is also used in the production of colored plastics and inks .
作用机制
The mechanism of action of BASIC RED 18:1 involves its interaction with the target substrate, typically through ionic and hydrogen bonding. The quaternary ammonium center in the dye molecule facilitates strong binding to negatively charged sites on the substrate, ensuring vibrant and long-lasting coloration . In biological applications, the dye binds to cellular components, allowing for effective staining and visualization .
相似化合物的比较
BASIC RED 11: Another cationic azo dye used for similar applications but with different chromophore structures.
BASIC RED 46: Known for its use in textile dyeing and similar chemical properties.
Uniqueness: BASIC RED 18:1 is unique due to its specific quaternary ammonium center, which provides strong binding affinity and stability. This makes it particularly effective in dyeing applications where long-lasting color is required .
属性
CAS 编号 |
12271-12-4 |
|---|---|
分子式 |
C21H29ClN5O3.Cl C21H29Cl2N5O3 |
分子量 |
470.4 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29ClN5O3.ClH/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ACBFJDARQXVXLX-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


